methyl (2E)-[3-(4-fluorophenyl)-1-(6-methyl-1,3-benzothiazol-2-yl)-5-oxo-2-thioxoimidazolidin-4-ylidene]ethanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2E)-[3-(4-fluorophenyl)-1-(6-methyl-1,3-benzothiazol-2-yl)-5-oxo-2-thioxoimidazolidin-4-ylidene]ethanoate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2E)-[3-(4-fluorophenyl)-1-(6-methyl-1,3-benzothiazol-2-yl)-5-oxo-2-thioxoimidazolidin-4-ylidene]ethanoate typically involves multiple steps. The process begins with the preparation of the benzothiazole ring, followed by the introduction of the fluorophenyl group and the formation of the imidazolidinone ring. The final step involves the esterification of the ethanoate group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl (2E)-[3-(4-fluorophenyl)-1-(6-methyl-1,3-benzothiazol-2-yl)-5-oxo-2-thioxoimidazolidin-4-ylidene]ethanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a probe for studying biological processes due to its unique structure.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which methyl (2E)-[3-(4-fluorophenyl)-1-(6-methyl-1,3-benzothiazol-2-yl)-5-oxo-2-thioxoimidazolidin-4-ylidene]ethanoate exerts its effects would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The pathways involved could include signal transduction cascades or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-(2,4-difluorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate
- Methyl 3-(2,4-difluorophenyl)-1-methyl-1H-pyrazole-5-carboxylate
- Methyl 1-ethyl-3-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylate
Uniqueness
Methyl (2E)-[3-(4-fluorophenyl)-1-(6-methyl-1,3-benzothiazol-2-yl)-5-oxo-2-thioxoimidazolidin-4-ylidene]ethanoate is unique due to its combination of a benzothiazole ring, a fluorophenyl group, and an imidazolidinone ring. This unique structure may confer specific properties, such as enhanced stability or specific biological activity, that are not present in similar compounds.
Biological Activity
Methyl (2E)-[3-(4-fluorophenyl)-1-(6-methyl-1,3-benzothiazol-2-yl)-5-oxo-2-thioxoimidazolidin-4-ylidene]ethanoate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, summarizing key findings from various studies.
Chemical Structure
The compound's structure features multiple pharmacophores, which may contribute to its biological effects. The presence of the 4-fluorophenyl and benzothiazole moieties is notable for their roles in enhancing biological activity.
Antimicrobial Activity
Research has demonstrated that derivatives of related thiazolidin and imidazolidin compounds exhibit significant antibacterial and antifungal properties. For instance, N-derivatives of methyl 3-(4-oxo-2-thioxothiazolidin-5-ylidene) have shown remarkable antibacterial activity against various Gram-positive and Gram-negative bacteria, outperforming standard antibiotics like ampicillin and streptomycin by 10–50 fold .
Table 1: Antibacterial Activity of Related Compounds
Compound | MIC (mg/mL) | Bacteria Tested |
---|---|---|
Compound 8 | 0.004 - 0.03 | Enterobacter cloacae |
Compound 11 | 0.011 | Escherichia coli |
Compound 12 | 0.015 | Staphylococcus aureus |
Compound 17 | 0.008 | Bacillus cereus |
The most sensitive bacteria identified were Enterobacter cloacae and Staphylococcus aureus, while E. coli showed the highest resistance .
Antifungal Activity
The antifungal properties of similar compounds were also notable, with minimum inhibitory concentrations (MIC) ranging from 0.004 to 0.06 mg/mL against various fungal strains. The compound demonstrated excellent efficacy against Trichoderma viride, suggesting a broad-spectrum antifungal potential .
Anticancer Activity
The anticancer potential of compounds with similar structures has been explored in several studies. A notable study indicated that certain bicyclic heterocycles exhibited significant anticancer activity, suggesting that this compound may also possess similar properties .
Structure–Activity Relationship (SAR)
The structure–activity relationship studies reveal that modifications in the substituents on the nitrogen or other parts of the molecule can significantly influence the biological activity. For instance, the presence of specific substituents on the thiazolidin moiety was correlated with enhanced antibacterial properties .
Table 2: Structure–Activity Relationship Summary
Substituent | Effect on Activity |
---|---|
Methyl group | Increased potency |
Fluorine substitution | Enhanced antibacterial action |
Benzothiazole moiety | Broad-spectrum activity |
Properties
Molecular Formula |
C20H14FN3O3S2 |
---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
methyl (2E)-2-[3-(4-fluorophenyl)-1-(6-methyl-1,3-benzothiazol-2-yl)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]acetate |
InChI |
InChI=1S/C20H14FN3O3S2/c1-11-3-8-14-16(9-11)29-19(22-14)24-18(26)15(10-17(25)27-2)23(20(24)28)13-6-4-12(21)5-7-13/h3-10H,1-2H3/b15-10+ |
InChI Key |
AEYKDWUSAJMWGK-XNTDXEJSSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C(S2)N3C(=O)/C(=C\C(=O)OC)/N(C3=S)C4=CC=C(C=C4)F |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N3C(=O)C(=CC(=O)OC)N(C3=S)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.